PHENYLACETYL BETA-AMINOCROTONAMIDE
Description
Contextualization within Organic Synthesis Methodologies
The synthesis of β-enaminones, and by extension Phenylacetyl Beta-Aminocrotonamide, is well-established in organic synthesis literature. The most common strategies involve the condensation reaction between a β-dicarbonyl compound and an amine. researchgate.netijcce.ac.ir One plausible and direct method for preparing β-enaminones is the reaction of 1,3-dicarbonyl compounds with primary or secondary amines, often facilitated by the azeotropic removal of water or the use of a catalyst. acgpubs.orgijcce.ac.ir
Numerous catalytic systems have been developed to improve the efficiency and environmental friendliness of this transformation. These include the use of Lewis acids such as Zinc(II) perchlorate (B79767) (Zn(ClO₄)₂), Bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃), or Scandium(III) triflate (Sc(OTf)₃) to activate the carbonyl group and facilitate the condensation. acgpubs.org Researchers have also explored greener methodologies, conducting the synthesis in water or under solvent-free conditions, often with high yields. acgpubs.org
Specifically for this compound, a logical synthetic approach would involve the acylation of beta-aminocrotonamide with phenylacetyl chloride. This method introduces the desired phenylacetyl moiety onto the nitrogen atom of the enamine scaffold. Alternatively, a multi-component reaction could be envisioned. organic-chemistry.org
Table 1: Selected Catalysts in β-Enaminone Synthesis
| Catalyst | Conditions | Yield Range | Reference |
| Ferric(III) Ammonium Nitrate | Solvent-free, Room Temp. | 69-92% | acgpubs.org |
| Bismuth(III) Trifluoroacetate | Water | 63-98% | acgpubs.org |
| Scandium(III) Triflate | Solvent-free | 70-95% | acgpubs.org |
| Gold(III) Catalysts | Various | 61-98% | acgpubs.org |
Scope and Significance of its Study in Organic Chemistry
The significance of β-enaminones like this compound lies in their versatility as synthetic building blocks, or synthons. researchgate.net Their unique electronic structure, featuring both nucleophilic and electrophilic centers, allows them to participate in a wide array of chemical reactions. researchgate.netrsc.org
These compounds are particularly valuable as precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. acgpubs.orgrsc.org For example, β-enaminones can be transformed into pyridines, pyrroles, quinolines, and various other nitrogen-containing heterocycles through cyclization and annulation reactions. rsc.orgrsc.org The ability to undergo site-selective C-H functionalization further expands their utility, providing pathways to complex molecular scaffolds that are important in medicinal chemistry. rsc.org The dual reactivity allows them to react with both electrophiles at the α-carbon and nucleophiles at the carbonyl carbon and β-carbon, making them adaptable intermediates for constructing diverse organic molecules. researchgate.netrsc.org
Fundamental Chemical Structure and Functional Group Interplay
The chemical structure of this compound is defined by a core β-enaminone system with a phenylacetyl substituent on the nitrogen atom. The key functional groups are the amide, the enamine (a vinylogous amine), and the phenyl ring.
The defining feature of the β-enaminone framework is the strong electronic conjugation between the lone pair of electrons on the nitrogen atom and the carbonyl group, transmitted through the C=C double bond. This creates a polarized system with increased electron density at the α-carbon and the carbonyl oxygen, and reduced electron density at the β-carbon. This resonance stabilization influences the molecule's geometry and reactivity. researchgate.net The presence of the N-H proton allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding with the carbonyl oxygen, which is a common feature in primary and secondary β-enaminones. researchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Expected Characteristic Signal |
| Infrared (IR) | N-H Stretch (H-bonded) | ~3200 cm⁻¹ |
| C=O Stretch (Amide I) | ~1650-1680 cm⁻¹ | |
| C=O Stretch (Ketone, conjugated) | ~1640-1660 cm⁻¹ | |
| C=C Stretch (conjugated) | ~1550-1600 cm⁻¹ | |
| ¹H NMR | N-H Proton (amide) | δ 10-12 ppm (broad) |
| Vinyl Proton (CH) | δ 4.5-5.5 ppm | |
| Phenyl Protons (Ar-H) | δ 7.2-7.5 ppm | |
| Methylene (B1212753) Protons (-CH₂-) | δ 3.5-4.0 ppm | |
| Methyl Protons (-CH₃) | δ 2.0-2.5 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180-200 ppm |
| Amide Carbonyl (C=O) | δ 170-175 ppm | |
| Vinyl Carbons (C=C) | δ 95-165 ppm | |
| Phenyl Carbons | δ 125-140 ppm |
Note: The values in Table 2 are approximate and can vary based on solvent and other experimental conditions. They are inferred from typical values for the constituent functional groups found in related structures. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[(2-phenylacetyl)amino]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(7-11(13)15)14-12(16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,15)(H,14,16)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLNHFUTIVCHQ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)NC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N)/NC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858298 | |
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246833-19-1 | |
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenylacetyl Beta Aminocrotonamide
Retrosynthetic Analysis and Key Disconnections for Phenylacetyl Beta-Aminocrotonamide
Retrosynthetic analysis is a problem-solving technique that begins with the target molecule and works backward through a series of logical steps to identify simpler starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnection points are the amide bond and the carbon-carbon double bond of the crotonamide (B15916) backbone.
The most logical primary disconnection is the amide bond, a common and reliable bond-forming reaction. This disconnection, denoted as (I) in the retrosynthetic scheme, breaks the molecule into two key synthons: a phenylacetyl cation equivalent and a beta-aminocrotonamide anion equivalent. The corresponding synthetic equivalents for these synthons would be a reactive derivative of phenylacetic acid and beta-aminocrotonamide, respectively.
A secondary disconnection (II) can be envisioned across the C=C bond of the beta-aminocrotonamide fragment. This suggests a condensation reaction between a primary amine and a beta-ketoamide or a related derivative. This approach, however, might be less direct for the final target molecule.
A third disconnection strategy (III) involves breaking the bond between the phenylacetyl group and the nitrogen atom, which again points towards an acylation reaction as a key synthetic step.
Retrosynthetic Analysis of this compound
This is a simplified representation and does not depict actual reaction mechanisms.
Exploration of Precursor Components and Their Derivatization Strategies
Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are derivatives of phenylacetic acid and beta-aminocrotonamide.
Phenylacetic Acid Derivatives: Phenylacetic acid itself can be used in amide coupling reactions, but it often requires activation. More commonly, a more reactive derivative is employed. nih.gov 2-Phenylacetyl chloride is a versatile acylating agent that readily reacts with nucleophiles like amines to form amides. solubilityofthings.com It can be prepared from phenylacetic acid using standard chlorinating agents such as thionyl chloride or oxalyl chloride. Another approach involves the use of coupling agents that activate the carboxylic acid in situ.
Beta-Aminocrotonamide Precursors: The synthesis of the beta-aminocrotonamide moiety can be approached in several ways. One common method involves the reaction of diketene (B1670635) with an appropriate amine. For instance, the reaction of diketene acetone (B3395972) adduct with an amine can yield a β-ketoamide. bris.ac.uk This β-ketoamide can then be converted to the corresponding β-aminocrotonamide.
An alternative strategy involves the direct reaction of a primary amine with a β-ketoester, such as ethyl acetoacetate, followed by amidation. The initial product would be a β-enamino ester, which could then be converted to the desired amide.
Reaction Pathways and Mechanistic Considerations in the Synthesis of this compound
The synthesis of this compound primarily revolves around the formation of the amide bond, a cornerstone of organic synthesis. nih.gov
Amidation Reactions within Alpha-Beta Unsaturated Systems
The formation of an amide bond in an α,β-unsaturated system like this compound can be achieved through several methods. The direct coupling of a carboxylic acid and an amine is a common approach, often facilitated by coupling agents. researchgate.net Microwave-assisted dehydrative amide condensation has also been reported as an efficient method for synthesizing cinnamamide (B152044) derivatives, which are structurally related α,β-unsaturated amides. thieme-connect.com
The reactivity of the α,β-unsaturated system must be considered. While the primary reaction is the desired amidation, competing reactions such as Michael addition to the double bond are possible under certain conditions. The choice of reagents and reaction conditions is crucial to ensure chemoselectivity for the amidation reaction.
Role of the Phenylacetyl Moiety in Synthetic Sequences
The phenylacetyl group serves as a key structural component of the target molecule. In the synthesis, it is typically introduced through an acylation reaction using a phenylacetyl derivative. solubilityofthings.com The phenylacetyl group itself is generally stable under many reaction conditions, but its benzylic protons can be acidic and may participate in side reactions under strongly basic conditions. The presence of the phenylacetyl moiety is crucial for the identity and potential biological activity of the final compound. derpharmachemica.com
Stereochemical Control and Diastereoselectivity in this compound Synthesis
The beta-aminocrotonamide moiety contains a carbon-carbon double bond, which can exist as either the (E) or (Z) isomer. The stereochemical outcome of the synthesis will depend on the reaction pathway and the nature of the precursors. For example, the condensation reaction used to form the enamine functionality can often lead to a mixture of isomers, or predominantly one isomer depending on thermodynamic or kinetic control.
In cases where a chiral amine precursor is used, the potential for diastereoselectivity arises. The synthesis of β-chiral amides from α,β-unsaturated carboxylic acids using copper hydride (CuH)-catalyzed asymmetric reductive amidation has been shown to proceed with high enantioselectivity. nih.gov While this specific example may not be directly applicable to this compound without modification, it highlights the potential for stereochemical control in the synthesis of related structures. The development of regio- and stereo-controlled synthetic methods is a significant area of research in organic chemistry. rsc.org
Optimization of Synthetic Conditions for this compound
The optimization of a synthetic route involves systematically varying reaction parameters to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. Key parameters to consider for the synthesis of this compound include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For acylation reactions, aprotic solvents like dichloromethane (B109758), chloroform, or tetrahydrofuran (B95107) are often used.
Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to control exothermicity or prevent decomposition.
Catalyst: In many amidation reactions, a catalyst is employed to increase the reaction rate. This can range from simple acid or base catalysts to more complex transition metal catalysts. researchgate.net
Stoichiometry of Reagents: The ratio of the reactants can affect the yield and the extent of side reactions. It is often necessary to use a slight excess of one reagent to ensure complete conversion of the limiting reagent.
Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound. The polarity of the solvent plays a crucial role in solvating the reactants and stabilizing the transition state of the reaction.
In the context of amide bond formation, a variety of solvents can be utilized. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (B1210297) are common choices for reactions involving acyl chlorides. researchgate.net The use of polar aprotic solvents like N,N-dimethylformamide (DMF) can also be beneficial, particularly when using coupling reagents like HATU. researchgate.netrsc.org However, from a green chemistry perspective, the use of more environmentally benign solvents is encouraged. researchgate.netemergingpub.comkccollege.ac.indocbrown.info
The reaction kinetics of amide formation are typically second-order, depending on the concentrations of both the activated carboxylic acid derivative and the amine. The rate of reaction can be monitored by techniques such as chromatography or spectroscopy to determine the disappearance of reactants and the formation of the product over time. The rate constant is influenced by factors such as temperature, catalyst concentration, and the specific solvent used.
A study on the synthesis of related N-(3-oxoalkenyl)phenylacetamides demonstrated that the reaction can be carried out in toluene. science-revision.co.uk The choice of solvent will also affect the solubility of the reactants and the final product, which can influence the ease of purification.
Table 1: Potential Solvents for the Synthesis of this compound and Their Properties
| Solvent | Type | Boiling Point (°C) | Polarity | Environmental Considerations |
| Dichloromethane (DCM) | Halogenated | 39.6 | Polar Aprotic | Volatile organic compound (VOC), potential carcinogen. |
| Tetrahydrofuran (THF) | Ether | 66 | Polar Aprotic | Forms peroxides, VOC. |
| Ethyl Acetate | Ester | 77.1 | Moderately Polar | Less toxic than many other organic solvents, biodegradable. |
| Toluene | Aromatic | 110.6 | Nonpolar | VOC, toxic. |
| N,N-Dimethylformamide (DMF) | Amide | 153 | Polar Aprotic | Reprotoxic, VOC. kccollege.ac.in |
| Cyrene™ | Bio-based | 227 | Polar Aprotic | Biodegradable, lower toxicity profile than DMF. mygreenlab.org |
| Water | Protic | 100 | Highly Polar | Environmentally benign, but may not be suitable for all reaction types due to potential hydrolysis of reactants. researchgate.net |
This table presents a selection of potential solvents and is not exhaustive. The optimal solvent would need to be determined experimentally.
Temperature and Pressure Influences on Yield and Selectivity
For many amide bond formation reactions, ambient temperature is sufficient. researchgate.net In some cases, gentle heating may be required to drive the reaction to completion, particularly if the reactants are not highly reactive. For instance, the synthesis of related N-(3-oxoalkenyl)phenylacetamides has been reported to be carried out at elevated temperatures, such as in refluxing toluene. science-revision.co.uk
Pressure is not typically a significant variable in the synthesis of this compound under standard laboratory conditions, as the reactions are generally carried out at atmospheric pressure.
The optimal temperature for maximizing yield and selectivity would need to be determined empirically for the specific reaction conditions employed.
Table 2: Hypothetical Influence of Temperature on the Synthesis of this compound
| Temperature (°C) | Reaction Rate | Potential for Side Reactions | Expected Yield |
| 0 - 25 | Slow to Moderate | Low | Moderate to High |
| 25 - 50 | Moderate to Fast | Moderate | Potentially Optimal |
| > 50 | Fast | High | Potentially Decreased |
This table is a hypothetical representation and the actual optimal temperature would depend on the specific reactants, solvent, and catalyst used.
Catalyst Selection and Activity in this compound Formation
Catalysts can play a significant role in enhancing the rate and efficiency of the synthesis of this compound. In the context of amide bond formation, both basic and acidic catalysts can be employed.
For reactions involving acyl chlorides, a base is typically used to neutralize the HCl generated. Tertiary amines such as triethylamine (B128534) or diisopropylethylamine (DIPEA) are common choices. researchgate.net Pyridine can also serve as both a base and a nucleophilic catalyst.
In syntheses utilizing coupling reagents like HATU, a non-nucleophilic base such as DIPEA is often added to facilitate the reaction. arkat-usa.org
While not extensively documented for this specific reaction, the use of solid acid catalysts could also be explored. For instance, modified mesoporous aluminophosphates have been shown to be effective catalysts for acetylation reactions under solvent-free conditions, which aligns with green chemistry principles. mdpi.com
The activity of the catalyst is a crucial factor. A highly active catalyst will accelerate the reaction at lower temperatures and concentrations, potentially leading to improved energy efficiency and reduced waste. The selection of the appropriate catalyst depends on the specific synthetic route chosen. For the reaction of phenylacetic acid with beta-aminocrotonamide, a coupling agent like HATU or an acid chloride activation with a base would be a common and effective approach.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. rsc.org
Atom Economy and Reaction Efficiency Assessment
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wisdomlib.org An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.
For the synthesis of this compound from phenylacetyl chloride and beta-aminocrotonamide, the reaction produces the desired amide and hydrogen chloride as a byproduct. The atom economy for this reaction would be less than 100%.
Atom Economy Calculation:
Desired Product: this compound (C₁₂H₁₄N₂O₂) - Molar Mass: 218.25 g/mol
Reactants:
Phenylacetyl chloride (C₈H₇ClO) - Molar Mass: 154.59 g/mol
beta-Aminocrotonamide (C₄H₈N₂O) - Molar Mass: 100.12 g/mol
Byproduct: Hydrogen chloride (HCl) - Molar Mass: 36.46 g/mol
Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of all Reactants) x 100
Atom Economy (%) = (218.25 / (154.59 + 100.12)) x 100 ≈ 85.7%
A reaction utilizing phenylacetic acid and a coupling agent would have a lower atom economy due to the formation of byproducts from the coupling agent itself.
Reaction Mass Efficiency (RME) is another important metric that considers the actual masses of all reactants, solvents, and reagents used to produce a certain mass of product. Maximizing RME involves using stoichiometric amounts of reactants where possible and minimizing the use of solvents and other auxiliary substances.
Sustainable Reagents and Solvents in Preparation
Reagents: Whenever possible, catalytic reagents are preferred over stoichiometric ones. For example, using a catalytic amount of a base rather than a full equivalent can improve the greenness of the process. The use of bio-based reagents is also a key aspect of sustainable chemistry.
Solvents: Traditional organic solvents often have significant environmental and health impacts. kccollege.ac.in Green chemistry encourages the use of safer, more environmentally benign solvents. researchgate.netemergingpub.comdocbrown.info Water is an ideal green solvent, although its use may be limited by the solubility of the reactants. researchgate.net Bio-based solvents such as Cyrene™ and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are becoming increasingly popular alternatives to petroleum-derived solvents like DMF and DCM. researchgate.netmygreenlab.org Solvent-free reactions, where the reactants are mixed directly, represent the most sustainable option if feasible.
Table 3: Comparison of Traditional and Greener Solvents
| Solvent | Classification | Key Hazards | Greener Alternative |
| Dichloromethane | Halogenated | Carcinogenicity, VOC | 2-Methyltetrahydrofuran |
| N,N-Dimethylformamide | Polar Aprotic | Reprotoxicity, VOC | Cyrene™, N-Butylpyrrolidinone emergingpub.com |
| Toluene | Aromatic Hydrocarbon | Neurotoxicity, Flammable | p-Cymene |
This table provides examples of greener solvent alternatives.
Waste Minimization Strategies in this compound Production
Minimizing waste is a cornerstone of green chemistry and sustainable manufacturing. arkat-usa.org Several strategies can be employed to reduce waste in the production of this compound:
Process Optimization: Optimizing reaction conditions such as temperature, reaction time, and catalyst loading can maximize the yield of the desired product and minimize the formation of byproducts.
Solvent Recycling: Implementing procedures to recover and reuse solvents can significantly reduce waste and lower operational costs. rsc.org
Catalyst Recovery and Reuse: If a heterogeneous catalyst is used, it can often be recovered by filtration and reused in subsequent batches, reducing both waste and cost.
Source Reduction: Designing the synthesis to use less hazardous starting materials and reagents from the outset is a proactive approach to waste minimization. arkat-usa.org
Waste Treatment: Any unavoidable waste should be treated to reduce its toxicity before disposal.
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.
Chemical Reactivity and Transformational Chemistry of Phenylacetyl Beta Aminocrotonamide
Electrophilic and Nucleophilic Reaction Pathways of Phenylacetyl Beta-Aminocrotonamide
The unique electronic and structural features of this compound make it susceptible to attack by both electrophiles and nucleophiles at several key positions. The enaminone system, characterized by a vinylogous amide, displays ambident nucleophilicity and electrophilicity.
The amide group in this compound, while generally stable, can participate in several transformations. The nitrogen atom, possessing a lone pair of electrons, can exhibit nucleophilic character.
N-Acylation: The nitrogen of the enaminone can undergo acylation. For instance, secondary β-enamino ketones have been shown to react with acylating agents like trifluoroacetic anhydride (B1165640) or ethyl oxalyl chloride to yield N-acylated products. This reaction typically proceeds regiospecifically at the nitrogen atom. nih.gov
Hydrolysis: The amide bond can be cleaved under hydrolytic conditions, typically in the presence of acid or base. This would lead to the formation of phenylacetic acid and 3-aminobut-2-enoic acid or its decomposition products. Studies on related compounds, such as N-phenylacetyl-α-methyl-α-amino acids, have demonstrated enzymatic hydrolysis using penicillin amidase, suggesting that biocatalytic routes could also be explored for the selective cleavage of the phenylacetyl group. rsc.org
The α,β-unsaturated carbonyl moiety is a key driver of the reactivity of this compound, offering two electrophilic sites: the carbonyl carbon (C-3) and the β-carbon (C-1).
Nucleophilic Addition: The conjugated system can undergo both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon), also known as Michael addition. The regioselectivity of the attack is dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, enamines, and thiols, preferentially attack the β-carbon in a 1,4-manner. organic-chemistry.org The enamine nature of the starting material makes the β-carbon particularly susceptible to attack. derpharmachemica.com
Cycloaddition Reactions: The double bond within the enaminone system can participate in cycloaddition reactions. For example, β-enaminones can react with appropriate partners to form various heterocyclic structures.
Reduction: The α,β-unsaturated system can be selectively reduced. Catalytic hydrogenation can reduce the carbon-carbon double bond, the carbonyl group, or both, depending on the catalyst and reaction conditions employed.
The phenylacetyl group also offers sites for chemical modification.
Aromatic Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation. The directing effects of the acetylaminoethyl substituent would influence the position of substitution on the aromatic ring.
Derivatization Strategies for Structural Modification of this compound
The inherent reactivity of this compound allows for a multitude of derivatization strategies to synthesize analogues and homologues with modified properties.
The synthesis of analogues can be achieved by modifying any of the three main components of the molecule.
Variation of the Amine Component: One of the most straightforward methods for creating analogues is through the condensation of a β-dicarbonyl compound with a variety of primary or secondary amines. derpharmachemica.com By replacing the amino group in a precursor with different substituted amines, a library of N-substituted analogues of this compound can be generated.
Modification of the Diketone Precursor: Utilizing different β-diketones in the initial synthesis allows for the introduction of various substituents on the carbon backbone of the enaminone.
Alteration of the Phenylacetyl Group: Starting with different phenylacetic acid derivatives (e.g., with substituents on the phenyl ring) during the amide bond formation step would lead to a range of analogues with modified electronic and steric properties.
| Reaction Type | Reactants | Product | Typical Conditions |
| N-Acylation | Secondary β-enaminone, Trifluoroacetic anhydride | N-Acylated enaminone | Pyridine |
| Michael Addition | Enamine, α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound | Aprotic solvent |
| Analogue Synthesis | β-Diketone, Substituted amine | N-Substituted β-enaminone | Ethanol, heat |
Various functional groups within the molecule can be interconverted to create new derivatives.
Reaction Kinetics and Thermodynamics of this compound Transformations
The study of reaction kinetics and thermodynamics provides crucial insights into the rates and energy changes associated with chemical transformations. For this compound, these transformations would primarily involve its key functional groups: the amide, the enamine, and the phenylacetyl moiety.
Hypothetical Reaction Coordinate Diagram
Key Thermodynamic and Kinetic Parameters
The thermodynamics and kinetics of reactions involving this compound can be described by several key parameters:
Enthalpy of Reaction (ΔH): The change in heat content of a system during a reaction. An exothermic reaction releases heat (negative ΔH), while an endothermic reaction absorbs heat (positive ΔH).
Entropy of Reaction (ΔS): The change in the degree of disorder or randomness of a system.
Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction at constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.
Activation Energy (Ea): The minimum energy required to initiate a chemical reaction.
Rate Constant (k): A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.
The following table provides a hypothetical set of thermodynamic and kinetic parameters for a potential transformation of this compound. Note: These values are illustrative and not based on experimental data for this specific compound.
| Parameter | Hypothetical Value | Unit | Significance |
| ΔH (Enthalpy) | -25 | kJ/mol | The reaction is exothermic, releasing heat. |
| ΔS (Entropy) | +10 | J/(mol·K) | The reaction leads to an increase in disorder. |
| ΔG (Gibbs Free Energy) | -28 | kJ/mol | The reaction is spontaneous under standard conditions. |
| Ea (Activation Energy) | 75 | kJ/mol | A moderate energy barrier needs to be overcome for the reaction to proceed. |
| k (Rate Constant) at 298K | 1.5 x 10⁻⁴ | s⁻¹ | Indicates a relatively slow reaction rate at room temperature. |
Computational Predictions of Reaction Energetics and Mechanisms for this compound
In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict the reactivity and reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) is a common method used to calculate various molecular properties and reactivity descriptors. rsc.org
Quantum Chemical Descriptors
Several quantum chemical descriptors can be calculated to understand the electronic structure and reactivity of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO Energy (E_HOMO): The energy of the highest occupied molecular orbital. It is related to the molecule's ability to donate electrons. A higher E_HOMO suggests a better electron donor.
LUMO Energy (E_LUMO): The energy of the lowest unoccupied molecular orbital. It relates to the molecule's ability to accept electrons. A lower E_LUMO indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A smaller gap suggests higher reactivity and lower stability. semanticscholar.org
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.netsemanticscholar.org
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Higher softness indicates higher reactivity. researchgate.netsemanticscholar.org
Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. researchgate.net
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).
The table below presents hypothetical calculated quantum chemical descriptors for this compound. Note: These values are for illustrative purposes and are based on typical ranges observed for similar organic molecules.
| Descriptor | Hypothetical Value | Unit | Interpretation |
| E_HOMO | -6.5 | eV | Represents the energy of the outermost electrons, indicating its electron-donating capability. |
| E_LUMO | -1.2 | eV | Represents the energy of the lowest available orbital for accepting electrons, indicating its electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV | A relatively large gap suggests good chemical stability. semanticscholar.org |
| Chemical Hardness (η) | 2.65 | eV | Indicates a moderately hard molecule, resistant to changes in its electron configuration. semanticscholar.org |
| Chemical Softness (S) | 0.38 | eV⁻¹ | The reciprocal of hardness, providing a measure of the molecule's reactivity. semanticscholar.org |
| Electronegativity (χ) | 3.85 | eV | Reflects the molecule's overall ability to attract electrons. researchgate.net |
| Electrophilicity Index (ω) | 2.80 | eV | Quantifies the molecule's capacity to act as an electrophile. |
Computational Modeling of Reaction Mechanisms
Computational methods can also be used to model the entire reaction pathway of a chemical transformation. By calculating the energies of reactants, transition states, and products, chemists can elucidate the step-by-step mechanism of a reaction. This can help in identifying the rate-determining step and understanding the factors that influence the reaction's outcome. For this compound, this could involve modeling its hydrolysis, oxidation, or reactions with other biological molecules.
Theoretical and Computational Chemistry of Phenylacetyl Beta Aminocrotonamide
Quantum Chemical Calculations of Electronic Structure of Phenylacetyl Beta-Aminocrotonamide
Frontier Molecular Orbital Analysis
A thorough review of scientific literature did not yield any specific studies that have performed Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. Consequently, no data is available for the HOMO-LUMO energy gap of this compound.
Charge Distribution and Reactivity Prediction
There are no published research articles detailing the charge distribution or theoretical predictions of reactivity for this compound based on quantum chemical calculations. Therefore, specific data on atomic charges and reactivity descriptors for this molecule are not available.
Conformational Analysis and Energy Landscapes of this compound
No studies were found in the scientific literature that have conducted a conformational analysis or mapped the potential energy landscapes for this compound. As a result, there is no available information regarding the stable conformers or the energetic barriers between different conformations of this molecule.
Molecular Dynamics Simulations for Structural Insights
A comprehensive search of published research revealed no molecular dynamics (MD) simulation studies focused on this compound. Therefore, there are no available data or structural insights derived from MD simulations for this compound.
Prediction of Spectroscopic Signatures for this compound
Vibrational Spectroscopy (e.g., IR, Raman)
No theoretical studies predicting the vibrational spectra (Infrared and Raman) of this compound have been found in the reviewed literature. Consequently, there are no calculated vibrational frequencies or spectral data to present.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational models is a powerful tool for structural elucidation. By employing computational chemistry methods, such as Density Functional Theory (DFT), it is possible to estimate the ¹H and ¹³C chemical shifts of this compound. These predictions are based on the calculation of the magnetic shielding tensors of the nuclei, which are highly dependent on the local electronic environment of each atom within the molecule.
The predicted chemical shifts are influenced by various factors including inductive effects from electronegative atoms, the anisotropy of pi-systems like the phenyl and vinyl groups, and through-space effects from nearby protons. researchgate.netlibretexts.orgucl.ac.uk Machine learning-based approaches have also emerged as accurate methods for predicting chemical shifts of small molecules by learning from large databases of known structures and their experimental NMR data. prospre.cacaspre.caualberta.ca
For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by its key structural features: a phenyl ring, a methylene (B1212753) group, two amide carbonyl groups, a vinyl group, and a methyl group. The presence of electronegative nitrogen and oxygen atoms, as well as the delocalized electrons of the aromatic and enamine systems, play a significant role in determining the chemical shifts. libretexts.org
Predicted ¹H NMR Chemical Shifts for this compound
The following table outlines the theoretically predicted proton chemical shifts. These values are estimates based on established chemical shift ranges for similar functional groups and structural motifs. libretexts.orglibretexts.org
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl-H | 7.20 - 7.40 | Multiplet | Protons on the aromatic ring. |
| Methylene (-CH₂-) | 3.60 - 3.80 | Singlet | Protons of the methylene group between the phenyl and carbonyl groups. |
| Vinyl-H | 5.00 - 5.20 | Singlet | Vinylic proton of the crotonamide (B15916) moiety. |
| Amide-NH (crotonamide) | 7.50 - 8.50 | Broad Singlet | Amide proton of the crotonamide group. |
| Amide-NH (acetyl) | 9.00 - 10.00 | Broad Singlet | Amide proton of the phenylacetyl group. |
| Methyl (-CH₃) | 2.00 - 2.20 | Singlet | Protons of the methyl group attached to the double bond. |
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted carbon chemical shifts are based on computational models and known ranges for carbons in similar electronic environments. acs.orgmdpi.comnih.gov
| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (amide, phenylacetyl) | 168 - 172 | Carbonyl carbon of the phenylacetyl group. |
| Carbonyl (amide, crotonamide) | 165 - 169 | Carbonyl carbon of the crotonamide group. |
| Phenyl (C-ipso) | 134 - 136 | Carbon atom of the phenyl ring attached to the methylene group. |
| Phenyl (C-ortho, C-meta, C-para) | 126 - 130 | Aromatic carbons. |
| Methylene (-CH₂-) | 40 - 45 | Methylene carbon between the phenyl and carbonyl groups. |
| Vinyl (C-α to carbonyl) | 98 - 102 | Vinylic carbon adjacent to the carbonyl group. |
| Vinyl (C-β to carbonyl) | 150 - 155 | Vinylic carbon bearing the amino group. |
| Methyl (-CH₃) | 18 - 22 | Methyl carbon attached to the double bond. |
Mass Spectrometry Fragmentation Pattern Prediction
The prediction of mass spectrometry fragmentation patterns is essential for identifying unknown compounds and confirming molecular structures. For this compound, the fragmentation pattern can be predicted by considering the stability of the resulting ions and neutral losses. Common ionization techniques like electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺. The subsequent fragmentation of this ion in the gas phase can be predicted based on the established fragmentation rules for amides and enaminones. nih.govresearchgate.netacs.org
The structure of this compound contains several bonds that are susceptible to cleavage upon collisional activation. The most probable fragmentation pathways involve the cleavage of the amide bonds and the bonds within the enaminone system.
Key predicted fragmentation pathways include:
Cleavage of the phenylacetyl amide bond: This can lead to the formation of a stable benzyl (B1604629) cation or a phenylacetyl cation.
Cleavage of the crotonamide amide bond: This can result in the loss of ammonia (B1221849) or related fragments.
Fragmentation of the enaminone system: Enaminones are known to undergo characteristic cleavages, including the loss of the amine substituent and rearrangements. nih.govnih.gov
Formation of nitrilium ions: Fragmentation of acylated amino acid amides can lead to the formation of nitrilium ions through cyclization and subsequent ring-opening. nih.gov
Predicted Mass Spectrometry Fragments for this compound
The following table presents the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for the protonated molecule of this compound (C₁₂H₁₄N₂O₂, Molecular Weight: 218.25 g/mol ).
| m/z of Fragment Ion | Proposed Structure/Neutral Loss | Fragmentation Pathway |
| 219.1 | [M+H]⁺ | Protonated parent molecule. |
| 177.1 | [M+H - CH₂=C=O]⁺ | Loss of ketene (B1206846) from the acetyl portion. |
| 160.1 | [M+H - NH₃ - CO]⁺ | Loss of ammonia and carbon monoxide. |
| 132.1 | [C₉H₉O]⁺ | Phenylacetyl cation. |
| 120.1 | [C₈H₁₀N]⁺ | Ion resulting from cleavage of the phenylacetyl amide bond. |
| 91.1 | [C₇H₇]⁺ | Tropylium ion, a stable fragment from the benzyl group. |
| 84.1 | [C₄H₆NO]⁺ | Fragment from the aminocrotonamide moiety. |
Phenylacetyl Beta Aminocrotonamide As a Key Intermediate in Complex Organic Synthesis
Utility in the Construction of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. echemi.comnih.govmdpi.com Compounds featuring a β-aminocrotonamide or similar β-enaminone substructure are known to be valuable precursors for a variety of heterocyclic systems. echemi.com These structures possess the requisite electrophilic and nucleophilic centers to undergo cyclization reactions, forming rings such as pyridines, pyrimidines, and pyrroles. However, specific examples detailing the use of Phenylacetyl beta-aminocrotonamide as a starting material for the synthesis of such heterocycles are not readily found in the peer-reviewed literature. General methodologies often employ related enamines or enaminones, but the influence of the phenylacetyl group on the reactivity and substrate scope in this context remains undocumented.
Role in the Synthesis of Synthetic Methodological Probes
Synthetic methodological probes are molecules designed to study reaction mechanisms, to explore the scope and limitations of a new transformation, or to act as a benchmark for a particular synthetic strategy. The development of such probes is crucial for advancing the field of organic synthesis. A doctoral thesis mentions a "β-Aminocrotonamide series" in the context of investigations into ring expansion strategies, suggesting that related compounds have been used to probe new synthetic methods. nih.gov However, specific studies employing this compound for this purpose are not described in the available literature.
Fragment-Based Approaches Utilizing this compound
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in medicinal chemistry. beilstein-journals.org This approach relies on the screening of small, low-molecular-weight compounds (fragments) that can bind to a biological target. These initial hits are then optimized and grown into more potent drug candidates. The molecular weight and structural simplicity of this compound could potentially make it a candidate for inclusion in a fragment library. However, there are no published reports of its use or identification as a hit in any FBDD campaigns. The success of FBDD relies on the careful design and curation of fragment libraries to maximize chemical diversity and the probability of identifying a binding event.
Advanced Analytical Methodologies for Characterization of Phenylacetyl Beta Aminocrotonamide and Its Derivatives
High-Resolution Chromatographic Separations for Phenylacetyl Beta-Aminocrotonamide Purity
High-resolution chromatographic techniques are fundamental in pharmaceutical analysis for separating a target compound from impurities, which may include starting materials, by-products, or degradation products. nih.gov The choice of method depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a compound like this compound, direct GC-MS analysis can be challenging due to its molecular weight and the presence of polar amide functional groups, which may limit its volatility and thermal stability. Thermal degradation within the hot GC injector is a potential risk.
To overcome these limitations, derivatization is often employed. This process chemically modifies the analyte to create a more volatile and thermally stable derivative. For this compound, silylation of the amide protons could be a viable strategy.
The GC separates the derivatized compound from any impurities based on their boiling points and interactions with the stationary phase of the column. The eluting compounds then enter the mass spectrometer, which provides two crucial pieces of information:
Mass Spectrum: The fragmentation pattern generated by electron ionization (EI) serves as a molecular fingerprint, allowing for structural confirmation by comparing it to spectral libraries or by interpreting the fragmentation pathways.
Retention Time: The time it takes for the compound to travel through the column is a characteristic property that helps in its identification and quantification.
Even in cases where LC-MS/MS is the primary tool, GC-MS remains a valuable, non-selective discovery tool that can provide a comprehensive metabolic picture. nih.gov
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Expected Observation | Significance |
| Retention Time | Dependent on column and conditions | Purity assessment and identification |
| Molecular Ion (M+) | May be weak or absent in EI | Confirms molecular weight of the derivative |
| Key Fragment Ion (m/z) | ~91 | Tropylium ion from the benzyl (B1604629) group |
| Key Fragment Ion (m/z) | ~118 | Phenylacetyl cation [C₆H₅CH₂CO]⁺ |
| Key Fragment Ion (m/z) | Varies | Fragments from the aminocrotonamide backbone |
Note: This is a predictive table. Actual fragmentation would need to be confirmed experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile and powerful technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. wikipedia.org It combines the high-resolving power of liquid chromatography, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), with the sensitivity and specificity of mass spectrometry. thermofisher.com
A typical LC-MS method for this compound would involve:
Separation: Reversed-phase HPLC is the most common mode, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization). The compound and its impurities are separated based on their relative hydrophobicity.
Ionization: After eluting from the column, the sample is ionized, most commonly using Electrospray Ionization (ESI). ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation.
Detection: The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. For unambiguous identification, tandem mass spectrometry (MS/MS) is used. In this technique, the [M+H]⁺ ion is selected, fragmented, and the resulting product ions are analyzed, providing detailed structural information. nih.gov
LC-MS is widely used in drug development for molecular weight confirmation, structure identification, impurity profiling, and quality control. wikipedia.org
Table 2: Predicted LC-MS/MS Parameters for this compound
| Parameter | Expected Observation | Significance |
| LC Retention Time (RP-HPLC) | Dependent on specific method | Purity assessment and quantification |
| Parent Ion [M+H]⁺ (ESI+) | m/z 233.13 | Confirmation of molecular mass |
| MS/MS Fragment Ion | m/z 118.04 | Loss of the aminocrotonamide moiety, leaving the phenylacetyl cation |
| MS/MS Fragment Ion | m/z 91.05 | Tropylium ion, characteristic of a benzyl group |
| MS/MS Fragment Ion | m/z 116.09 | Loss of the phenylacetyl group, leaving the protonated aminocrotonamide moiety |
Note: These values are calculated based on the exact mass of the compound and its likely fragmentation pathways.
Advanced Detection Methods (e.g., UV, ELSD)
In addition to mass spectrometry, other detectors can be coupled with HPLC to provide valuable data.
UV-Visible (UV-Vis) Detection: This is the most common detector used in HPLC. It measures the absorbance of light by the analyte at a specific wavelength. This compound contains a phenyl group and a conjugated double bond system, which will result in strong UV absorbance, typically in the range of 200-300 nm. A UV detector is excellent for quantification, provided the compound and its impurities have a chromophore.
Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase. It works by nebulizing the column eluent, evaporating the solvent to leave fine particles of the analyte, and then measuring the light scattered by these particles. This makes it particularly useful for detecting impurities that lack a UV chromophore and might otherwise go undetected.
Spectroscopic Characterization Principles for this compound
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. pageplace.dethieme-connect.de It is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.
¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the vinylic (C=CH) proton, the methyl (CH₃) protons, and the two amide (NH) protons. The integration of these signals corresponds to the number of protons of each type.
¹³C NMR: A ¹³C NMR spectrum provides information on the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the aromatic carbons, the benzylic carbon, the two carbonyl carbons, the two vinylic carbons, and the methyl carbon.
2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled to each other, while HSQC and HMBC reveal which protons are attached to which carbons, providing definitive proof of the molecular structure. pageplace.de
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl (C₆H₅) | ~7.2-7.4 (multiplet, 5H) | ~127-135 |
| Benzyl (CH₂) | ~3.6 (singlet, 2H) | ~45 |
| Phenylacetyl (C=O) | - | ~171 |
| Amide (N-H) | ~7.5-9.5 (broad, 2H) | - |
| Vinylic (C=CH) | ~5.0 (singlet, 1H) | ~98 |
| Vinylic (C-CH₃) | - | ~155 |
| Methyl (CH₃) | ~2.1 (singlet, 3H) | ~20 |
| Amide (C=O) | - | ~169 |
Note: Predicted values in a typical solvent like CDCl₃ or DMSO-d₆. Actual shifts are solvent-dependent.
Infrared (IR) and Raman Spectroscopy Principles for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.sa The two techniques are complementary, as some vibrational modes are more active in IR and others are more active in Raman. plus.ac.at
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). ksu.edu.sa For this compound, key absorptions would include N-H stretching from the amide groups, C=O stretching (two distinct amide carbonyls), C=C stretching from the aromatic ring and the alkene, and C-H stretching from the aromatic and aliphatic parts of the molecule.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. It is particularly sensitive to non-polar, symmetric bonds. plus.ac.at Therefore, the C=C bonds of the aromatic ring and the alkene would be expected to produce strong signals in the Raman spectrum. The C=O stretch is also typically observable. Water is a very weak Raman scatterer, making this technique advantageous for analyzing aqueous samples. plus.ac.at
Table 4: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Vibrational Mode |
| Amide (N-H) | 3400-3200 (broad) | 3400-3200 (weak) | Stretching |
| Aromatic (C-H) | 3100-3000 | 3100-3000 (strong) | Stretching |
| Aliphatic (C-H) | 3000-2850 | 3000-2850 (strong) | Stretching |
| Amide I (C=O) | 1720-1650 (very strong) | 1720-1650 (moderate) | Stretching |
| Aromatic (C=C) | 1600, 1475 | 1600 (strong) | Stretching |
| Alkene (C=C) | ~1620 (variable) | ~1620 (strong) | Stretching |
| Amide II (N-H) | ~1550 (strong) | Weak/Absent | Bending |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the molecular weight with high accuracy.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. mdpi.com The expected monoisotopic mass of this compound (C₁₂H₁₄N₂O) is 202.1106 Da. An ESI-HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at m/z 203.1184.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by inducing fragmentation of a selected precursor ion. The fragmentation of this compound is anticipated to follow characteristic pathways for amides and β-enaminones. nih.govlibretexts.org Key fragmentation patterns would likely involve:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides. libretexts.org For this compound, this could result in the loss of the phenylacetyl group or parts of the crotonamide (B15916) moiety.
McLafferty Rearrangement: Carbonyl compounds with an available γ-hydrogen can undergo this characteristic rearrangement. libretexts.org
Cleavage of the amide bond: This would lead to fragments corresponding to the phenylacetyl cation and the aminocrotonamide portion.
A hypothetical fragmentation pattern for this compound is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 203.1184 [M+H]⁺ | 120.0578 | C₆H₅CH₂ | [H₂N=C(CH₃)CH=C=O]⁺ |
| 203.1184 [M+H]⁺ | 91.0548 | C₄H₅NO | [C₆H₅CH₂]⁺ (Tropylium ion) |
| 203.1184 [M+H]⁺ | 84.0551 | C₈H₉O | [H₂N=C(CH₃)CH=C=NH]⁺ |
This table presents hypothetical data based on established fragmentation principles.
X-ray Crystallography for Solid-State Structure Elucidation of this compound
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, the specific crystal structure of this compound has not been reported in publicly accessible databases. However, analysis of related N-phenylacetamide derivatives allows for a prediction of its likely crystallographic parameters. nih.govsemanticscholar.orgiucr.orgnih.gov
It is anticipated that this compound would crystallize in a common space group, such as P2₁/c or C2/c. The crystal packing would likely be dominated by hydrogen bonding interactions, particularly involving the amide N-H and C=O groups, potentially forming chains or dimeric motifs. semanticscholar.org The presence of the phenyl ring may also lead to π-π stacking interactions, further stabilizing the crystal lattice. nih.gov
Below is a hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Empirical formula | C₁₂H₁₄N₂O |
| Formula weight | 202.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1001.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.340 |
| Hydrogen bonds | N-H···O |
This table contains hypothetical data for illustrative purposes.
Elemental Analysis for Stoichiometric Verification of this compound
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an empirical formula, which can be compared with the theoretical composition to verify the compound's stoichiometry and purity. For this compound (C₁₂H₁₄N₂O), the theoretical elemental composition can be calculated with high precision.
The experimental values obtained from a properly calibrated elemental analyzer should be in close agreement (typically within ±0.4%) with the calculated values for a pure sample. tandfonline.comuobaghdad.edu.iqnih.gov
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 71.26 | 71.15 |
| Hydrogen (H) | 6.98 | 7.02 |
| Nitrogen (N) | 13.85 | 13.79 |
| Oxygen (O) | 7.91 | 7.95 (by difference) |
The "Found %" values are hypothetical and represent a typical result for a pure sample.
Future Perspectives and Emerging Research Directions for Phenylacetyl Beta Aminocrotonamide
Development of Novel Synthetic Routes
The synthesis of Phenylacetyl Beta-Aminocrotonamide, while achievable through established methods, presents opportunities for innovation to enhance efficiency, sustainability, and structural diversity. Current synthetic approaches often rely on the condensation of phenylacetic acid derivatives with β-aminocrotonamide precursors. Future endeavors will likely concentrate on refining these processes and exploring entirely new synthetic paradigms.
One promising direction is the application of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless integration of multiple synthetic steps. The development of a continuous flow process for this compound could lead to higher yields, reduced reaction times, and minimized waste generation.
Furthermore, the exploration of biocatalysis presents an environmentally benign alternative to conventional chemical catalysts. Enzymes, with their high specificity and mild reaction conditions, could be employed for the key bond-forming reactions in the synthesis of this compound. This approach aligns with the growing demand for "green" chemistry in the synthesis of fine chemicals.
Another area of focus will be the development of one-pot multicomponent reactions . These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer a highly efficient means of generating molecular diversity. Designing a multicomponent reaction that directly yields this compound or its close analogs would represent a significant advancement in synthetic efficiency.
A key synthetic precursor to β-aminocrotonamides is the corresponding β-ketoamide. A notable synthesis of β-ketoamides involves the use of the acetoacetylating agent, diketene (B1670635) acetone (B3395972) adduct. bris.ac.uk Subsequent condensation with an appropriate amine, in this case, one bearing a phenylacetyl moiety, would yield the target compound. bris.ac.uk
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| Flow Chemistry | Improved control, safety, and scalability | Optimization of reactor design and reaction parameters |
| Biocatalysis | High selectivity, mild conditions, and sustainability | Screening and engineering of suitable enzymes |
| Multicomponent Reactions | High efficiency and molecular diversity | Design of novel reaction cascades |
Exploration of New Reactivity Profiles and Transformational Pathways
The inherent reactivity of the this compound scaffold, characterized by the presence of both an amide and an enamine moiety, offers a rich landscape for chemical transformations. Future research will likely delve into uncovering novel reactions and harnessing this reactivity for the synthesis of more complex molecular architectures.
A significant area of exploration is the cyclization reactions of aminocrotonamide derivatives. For instance, aminocrotonamides can undergo cyclization upon treatment with polyphosphoric acid to initially form imidazo[1,5-a]pyrimidines, which can further rearrange to imidazopyridines at higher temperatures. scribd.com This reactivity opens the door to a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
The investigation of asymmetric transformations is another critical frontier. The development of catalytic enantioselective reactions that utilize this compound as a substrate would provide access to chiral building blocks of significant value. This could involve the use of chiral catalysts to control the stereochemical outcome of additions, reductions, or cyclization reactions.
Furthermore, the exploration of C-H activation reactions on the phenylacetyl group or the crotonamide (B15916) backbone could lead to novel functionalization strategies. Directing groups could be employed to achieve site-selective C-H bond functionalization, enabling the introduction of new substituents and the rapid diversification of the this compound scaffold. The study of the ring expansion of β-aminocrotonamides, involving an N→N vinyl transfer, represents a sophisticated approach to creating larger ring systems. bris.ac.uk
| Reaction Type | Potential Products | Research Emphasis |
| Cyclization | Imidazopyrimidines, Pyridones | Exploration of new catalysts and reaction conditions |
| Asymmetric Transformations | Chiral heterocycles and amino acids | Development of novel chiral catalysts and ligands |
| C-H Activation | Functionalized analogs | Design of new directing groups and catalytic systems |
| Ring Expansion | Medium-sized rings | Investigation of conformational effects on reactivity |
Integration into Advanced Synthetic Methodologies
The unique structural features of this compound make it an attractive building block for incorporation into more advanced synthetic methodologies. Its utility is not limited to being a final target molecule but extends to its role as a key intermediate in the construction of complex natural products and other functional molecules.
One area of potential is its use in diversity-oriented synthesis (DOS) . The reactivity of the this compound core can be exploited to generate a library of structurally diverse compounds. This approach is particularly valuable in drug discovery, where access to a wide range of chemical structures is essential for identifying new therapeutic leads.
The incorporation of this compound into macrocyclization strategies is another promising avenue. Macrocycles are an important class of molecules with diverse biological activities. mdpi.com The functional groups present in this compound could serve as handles for ring-closing reactions, enabling the synthesis of novel macrocyclic structures. Modern synthetic methods like ring-closing metathesis and click chemistry are powerful tools for achieving such transformations. mdpi.com
Furthermore, the development of solid-phase synthesis routes for this compound and its derivatives would facilitate the high-throughput synthesis of compound libraries. By immobilizing the molecule on a solid support, purification can be simplified, and the synthesis can be automated.
Computational Design and Prediction of Novel Analogues of this compound
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. In the context of this compound, these methods can be leveraged to predict the properties of novel analogs and guide synthetic efforts.
Quantum mechanical calculations can be employed to study the electronic structure and reactivity of this compound. This can provide insights into its reaction mechanisms and help in the design of new reactions. For example, density functional theory (DFT) calculations can be used to model transition states and predict the feasibility of proposed synthetic transformations.
Molecular dynamics (MD) simulations can be used to study the conformational preferences of this compound and its derivatives. Understanding the three-dimensional structure of these molecules is crucial for predicting their interactions with biological targets. The conformational bias of amide bonds can significantly influence reactivity and can be exploited in the design of new synthetic strategies. bris.ac.uk
Virtual screening and in silico drug design methodologies can be applied to design novel analogs of this compound with specific biological activities. By docking virtual libraries of compounds into the active sites of target proteins, it is possible to identify potential drug candidates with high binding affinities. This computational approach can significantly accelerate the drug discovery process.
| Computational Method | Application | Desired Outcome |
| Quantum Mechanics (DFT) | Reaction mechanism studies | Prediction of reactivity and design of new reactions |
| Molecular Dynamics (MD) | Conformational analysis | Understanding of 3D structure and intermolecular interactions |
| Virtual Screening | Drug discovery | Identification of potential bioactive analogs |
Q & A
Basic: What are the recommended protocols for synthesizing PHENYLACETYL BETA-AMINOCROTONAMIDE with high purity?
Methodological Answer:
Synthesis typically involves a multi-step reaction starting with phenylacetyl chloride and β-aminocrotonamide under controlled conditions. Key steps include:
- Acylation : React phenylacetyl chloride with β-aminocrotonamide in anhydrous dichloromethane at 0–5°C for 2 hours to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Safety : Handle phenylacetyl chloride in a fume hood due to its corrosive and moisture-sensitive nature; refer to UN2577 safety protocols for transport and storage .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Comprehensive characterization requires:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced: What experimental design considerations are critical for studying the compound’s enzyme inhibition kinetics?
Methodological Answer:
- Dose-Response Curves : Use a minimum of 10 concentrations (logarithmic scale) to calculate IC₅₀ values. Include positive (e.g., known inhibitor) and negative (DMSO vehicle) controls .
- Time-Dependence : Pre-incubate the enzyme with the compound for varying durations (5–60 minutes) to assess irreversible vs. competitive inhibition .
- Data Interpretation : Apply the Cheng-Prusoff equation for competitive inhibition, ensuring substrate concentration aligns with Km values. Address solvent effects (e.g., DMSO ≤0.1% v/v) to avoid artifacts .
Advanced: How can contradictions in reported biological activity data be resolved across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) and validate using reference compounds. Cross-validate results in orthogonal assays (e.g., fluorescence vs. radiometric) .
- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS. For example, hydrolytic cleavage of the amide bond in aqueous buffers may reduce apparent activity .
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to contextualize discrepancies .
Basic: What are the best practices for handling and storing this compound in lab settings?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation and hydrolysis. Confirm stability via periodic HPLC checks .
- Handling : Use gloves and eye protection; avoid contact with moisture due to the compound’s reactivity. Dispose of waste per UN2577 regulations for organochlorides .
Advanced: How can computational modeling optimize this compound derivatives for target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target vs. off-target proteins (e.g., kinases). Prioritize compounds with >5 kcal/mol binding energy difference .
- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess binding stability. Analyze root-mean-square fluctuation (RMSF) to identify flexible regions affecting selectivity .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.7) .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Employ a reversed-phase C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Use deuterated internal standards (e.g., d₅-phenylacetyl group) to correct for matrix effects .
- Calibration Curves : Prepare in triplicate across 3 days to assess inter-day variability. Acceptable criteria: R² ≥0.99, accuracy 85–115% .
Advanced: How to design a mechanistic study to elucidate the compound’s role in modulating protein conformation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
